Bis(2-benzyloxy-3-nitrophenyl)disulfide
CAS No.: 37398-25-7
Cat. No.: VC0016462
Molecular Formula: C26H20N2O6S2
Molecular Weight: 520.574
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37398-25-7 |
|---|---|
| Molecular Formula | C26H20N2O6S2 |
| Molecular Weight | 520.574 |
| IUPAC Name | 1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
| Standard InChI Key | OQWRELPZIJGMOJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
Bis(2-benzyloxy-3-nitrophenyl)disulfide is an aromatic disulfide compound with the molecular formula C26H20N2O6S2 and a molecular weight of approximately 520.57 g/mol. This compound is registered under the Chemical Abstracts Service (CAS) number 37398-25-7 and is characterized by its distinctive chemical structure consisting of two benzyloxy-substituted nitrophenyl groups connected by a disulfide bridge .
Nomenclature and Identification
The compound is identified by several names in chemical literature and databases:
| Parameter | Description |
|---|---|
| IUPAC Name | 1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene |
| Common Name | Bis(2-benzyloxy-3-nitrophenyl)disulfide |
| CAS Registry Number | 37398-25-7 |
| Standard InChIKey | OQWRELPZIJGMOJ-UHFFFAOYSA-N |
| SMILES Notation | C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)N+[O-])N+[O-] |
| PubChem Compound ID | 71431178 |
Physical and Chemical Properties
Bis(2-benzyloxy-3-nitrophenyl)disulfide exhibits specific physical and chemical characteristics that influence its behavior in various applications. The following table summarizes its key physical and chemical properties:
Structural Features
The structural hallmark of Bis(2-benzyloxy-3-nitrophenyl)disulfide is its disulfide bridge (S-S) connecting two identical aromatic moieties. Each moiety consists of:
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A nitrophenyl group with the nitro substituent at position 3
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A benzyloxy group at position 2
This structure affords the molecule particular reactivity patterns, especially related to the disulfide bond, which can undergo reductive cleavage under appropriate conditions.
Synthesis and Chemical Reactions
Chemical Reactivity
The disulfide bond in Bis(2-benzyloxy-3-nitrophenyl)disulfide represents the most reactive site in the molecule, susceptible to various transformations:
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Reductive Cleavage: The disulfide bond can be cleaved under reducing conditions to generate the corresponding thiol derivatives.
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Exchange Reactions: Disulfides can participate in exchange reactions with other thiols, a property that is particularly useful in protein chemistry.
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Oxidation Reactions: The disulfide moiety can undergo further oxidation to form sulfoxides or sulfones under appropriate oxidative conditions.
Applications in Research and Industry
Protein Chemistry Applications
One of the most significant applications of Bis(2-benzyloxy-3-nitrophenyl)disulfide lies in protein chemistry, particularly in the study of protein-protein interactions:
"Its ability to form disulfide bonds makes it a useful tool for covalently linking proteins, which can later be separated under reducing conditions. This property is crucial for understanding protein structure and function."
The compound serves as a chemical crosslinker that can help researchers:
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Study protein complex formation
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Investigate protein-protein interactions
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Explore protein structures and conformational changes
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Develop methods for protein conjugation
Comparative Analysis with Related Compounds
Comparison with Other Disulfide Compounds
To better understand the properties and applications of Bis(2-benzyloxy-3-nitrophenyl)disulfide, it's instructive to compare it with structurally related disulfide compounds:
Bis(3-nitrophenyl) disulfide (CAS: 537-91-7) is a structurally simpler analog with a molecular weight of 308.33 g/mol and a melting point of 78-80°C . The absence of the benzyloxy groups results in different physical properties and potentially different reactivity patterns compared to Bis(2-benzyloxy-3-nitrophenyl)disulfide.
Current Research and Future Perspectives
Current research involving disulfide compounds like Bis(2-benzyloxy-3-nitrophenyl)disulfide spans multiple scientific disciplines:
Protein Research
The compound's ability to form reversible disulfide bonds makes it valuable in protein research, especially for:
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Studying protein folding and stability
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Investigating disulfide-mediated protein-protein interactions
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Developing new protein conjugation methodologies
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